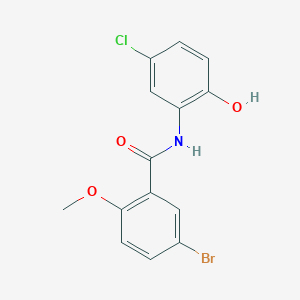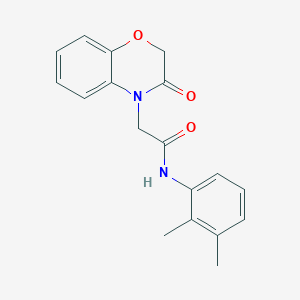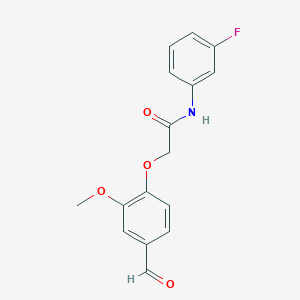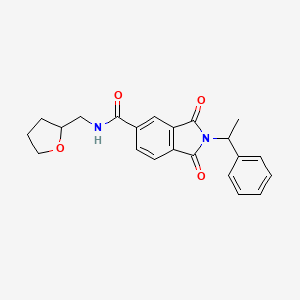![molecular formula C21H17N3O4 B4409345 2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4409345.png)
2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Übersicht
Beschreibung
2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as FOB, and it has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
FOB has been studied for its potential use in scientific research in several areas. One area of research is in the field of cancer treatment. FOB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential chemotherapy agent. FOB has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of FOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. FOB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. FOB has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.
Biochemical and Physiological Effects:
FOB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis (programmed cell death) in cancer cells. FOB has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, FOB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FOB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. FOB has also been shown to have low toxicity in animal studies, which makes it a safer option for use in lab experiments compared to other compounds. However, FOB has some limitations for use in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, FOB has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on FOB. One area of research is in the development of FOB as a potential chemotherapy agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of FOB for cancer treatment, as well as its safety and efficacy in humans. Another area of research is in the development of FOB as a potential treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of FOB for Alzheimer's disease treatment, as well as its safety and efficacy in humans. Additionally, further studies are needed to explore the mechanism of action of FOB and to identify other potential therapeutic targets for this compound.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-26-17-7-4-3-6-16(17)19(25)22-15-11-9-14(10-12-15)20-23-24-21(28-20)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFHVTUFSUNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)



![2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4409292.png)
![4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409298.png)
![3-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4409305.png)
![N-(2,6-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409310.png)
![4-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4409328.png)

![2-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4409336.png)
![4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409339.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4409378.png)